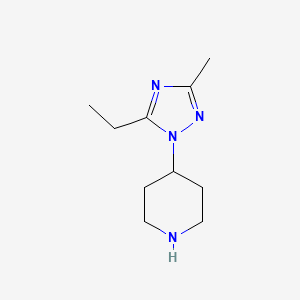![molecular formula C17H11ClN4S B12628004 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is a complex organic compound that features a bipyridine core with a chloropyridinylmethylsulfanyl substituent and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile typically involves a multi-step process. One common method starts with the chlorination of pyridine to obtain 6-chloropyridine. This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting compound is further reacted with 2,4’-bipyridine and a cyanating agent to introduce the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bipyridine core can chelate metal ions, which is crucial in its role as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
- 4-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
- 5-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
Uniqueness
6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from similar compounds[8][8].
Properties
Molecular Formula |
C17H11ClN4S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H11ClN4S/c18-16-4-1-12(10-21-16)11-23-17-14(9-19)2-3-15(22-17)13-5-7-20-8-6-13/h1-8,10H,11H2 |
InChI Key |
ZJZNBAJSZAMNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


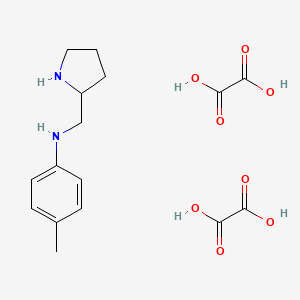


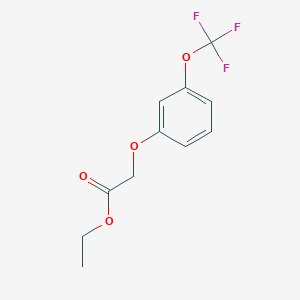
![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
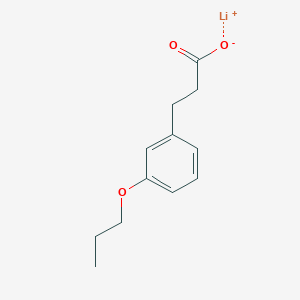
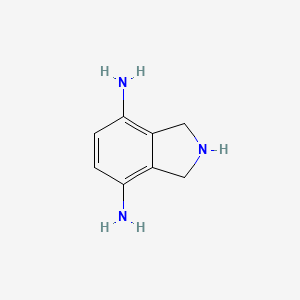
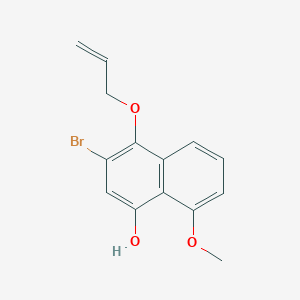
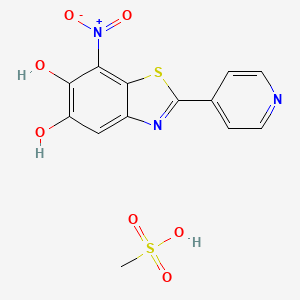
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
